molecular formula C21H22ClN3O4S B3488268 2-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine

2-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine

Cat. No.: B3488268
M. Wt: 447.9 g/mol
InChI Key: GAEARGBIQYZGCY-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted at position 2 with a 2-chlorophenyl group, at position 4 with a phenylsulfonyl moiety, and at position 5 with an amine linked to a 2-(4-morpholinyl)ethyl chain. Key structural attributes include:

  • Ortho-chlorophenyl group: Introduces steric bulk and electron-withdrawing effects.
  • Phenylsulfonyl group: Enhances electron-withdrawing properties and influences solubility.
  • Morpholinoethylamine side chain: Provides hydrogen-bonding capability and modulates pharmacokinetics .

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S/c22-18-9-5-4-8-17(18)19-24-21(30(26,27)16-6-2-1-3-7-16)20(29-19)23-10-11-25-12-14-28-15-13-25/h1-9,23H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEARGBIQYZGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C(N=C(O2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

2-(4-Chlorophenyl)-4-[(4-Methylphenyl)Sulfonyl]-N-[2-(Morpholin-4-yl)Ethyl]-1,3-Oxazol-5-Amine ()
  • Differences :
    • Chlorophenyl substituent at para position instead of ortho.
    • Sulfonyl group derived from 4-methylphenyl (vs. phenyl in the target compound).
  • 4-Methylphenyl sulfonyl increases lipophilicity (logP), enhancing membrane permeability but possibly reducing aqueous solubility .
4-(Benzenesulfonyl)-2-(2-Chlorophenyl)-N-(3-Morpholin-4-ylpropyl)-1,3-Oxazol-5-Amine ()
  • Differences :
    • Morpholine attached to a propyl chain (vs. ethyl in the target compound).
  • Impact :
    • Longer alkyl chain may increase molecular flexibility and alter binding kinetics.
    • Propyl linker could enhance blood-brain barrier penetration due to increased lipophilicity .

Core Heterocycle and Functional Group Modifications

2-(2-Chlorophenyl)-N-(Furan-2-ylMethyl)-4-(4-Methylphenyl)Sulfonyl-1,3-Oxazol-5-Amine ()
  • Differences: Morpholinoethyl replaced with furanylmethyl. Sulfonyl group derived from 4-methylphenyl.
  • Impact :
    • Loss of morpholine’s hydrogen-bonding capacity may reduce target affinity.
    • Furanylmethyl introduces aromatic π-π interactions but reduces solubility .
2-(4-Chlorophenyl)-4-(4-Fluorophenyl)Sulfonyl-N-(3-Methoxyphenyl)-1,3-Oxazol-5-Amine ()
  • Differences: Para-chlorophenyl and 4-fluorophenyl sulfonyl groups. Amine linked to 3-methoxyphenyl (vs. morpholinoethyl).
  • Impact :
    • Fluorine’s electron-withdrawing effect stabilizes the sulfonyl group.
    • Methoxyphenyl may improve solubility but lacks morpholine’s basicity .

Pharmacological and Physicochemical Properties

Compound Core Chlorophenyl Position Sulfonyl Group Amine Substituent logP* Molecular Weight
Target Compound Oxazole Ortho Phenyl 2-(4-Morpholinyl)ethyl ~3.5 ~490.0
Oxazole Para 4-Methylphenyl 2-(4-Morpholinyl)ethyl ~4.0 ~504.0
Oxazole Ortho Phenyl 3-(4-Morpholinyl)propyl ~3.8 ~518.0
Oxazole Ortho 4-Methylphenyl Furanylmethyl ~3.2 ~466.0
Oxazole Para 4-Fluorophenyl 3-Methoxyphenyl ~3.7 ~476.0

*Estimated logP values based on substituent contributions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine
Reactant of Route 2
2-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine

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